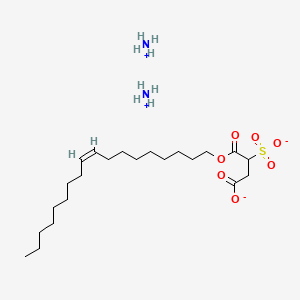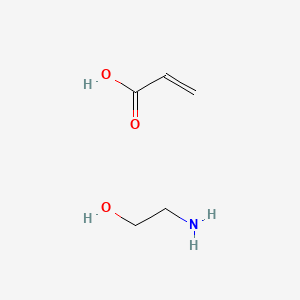
Einecs 251-377-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 251-377-5, also known as 2,4,6-trimethylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is an aromatic compound with the molecular formula C9H12O. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using similar alkylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The reaction conditions are optimized to achieve high throughput and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antioxidant and its role in drug development.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Its molecular structure allows it to interact with enzymes and other proteins, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dimethylphenol
- 2,6-dimethylphenol
- 3,5-dimethylphenol
Comparison
Compared to these similar compounds, 2,4,6-trimethylphenol exhibits unique properties due to the presence of three methyl groups on the aromatic ring. This structural difference affects its reactivity, solubility, and overall chemical behavior, making it distinct in its applications and effectiveness in various reactions.
Conclusion
2,4,6-trimethylphenol (Einecs 251-377-5) is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable substance in various fields, from chemistry and biology to medicine and industry.
Eigenschaften
CAS-Nummer |
33090-06-1 |
|---|---|
Molekularformel |
C3H4O2.C2H7NO C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-aminoethanol;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H7NO/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);4H,1-3H2 |
InChI-Schlüssel |
LCLMOJQKUBRPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C(CO)N |
Verwandte CAS-Nummern |
73102-08-6 33090-06-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




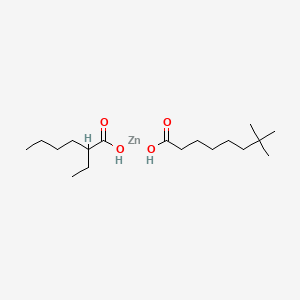
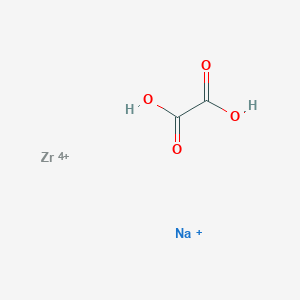
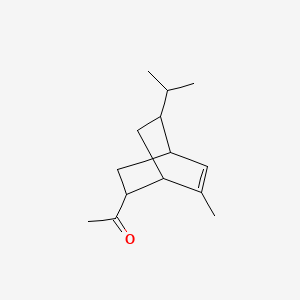
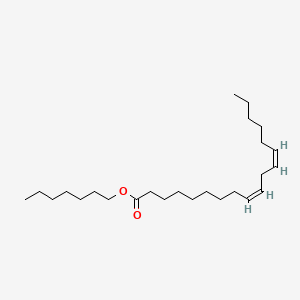
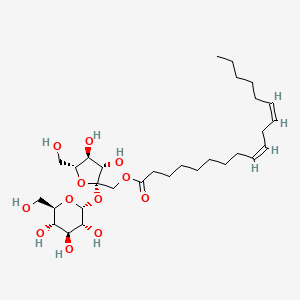
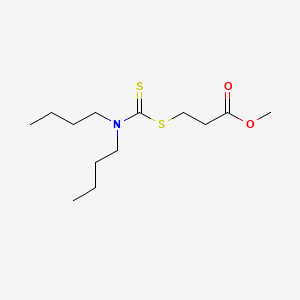
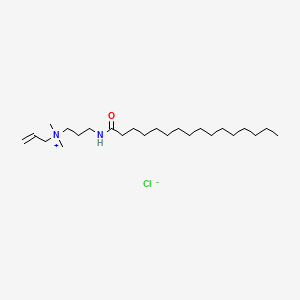


![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
